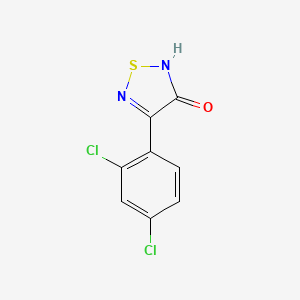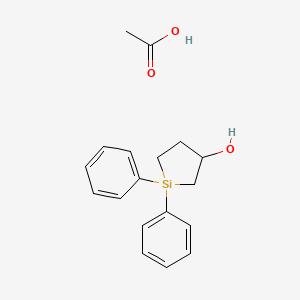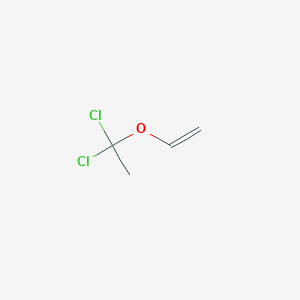![molecular formula C15H20N2O B14285761 Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl- CAS No. 120420-71-5](/img/structure/B14285761.png)
Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine derivatives under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under controlled temperatures to ensure the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-6-nitro-
- 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is unique due to its specific spiro structure and the presence of both indole and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
120420-71-5 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1,3,3-trimethylspiro[indole-2,6'-piperidine]-2'-one |
InChI |
InChI=1S/C15H20N2O/c1-14(2)11-7-4-5-8-12(11)17(3)15(14)10-6-9-13(18)16-15/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18) |
InChI Key |
FNUNAZPEIZDMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13CCCC(=O)N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


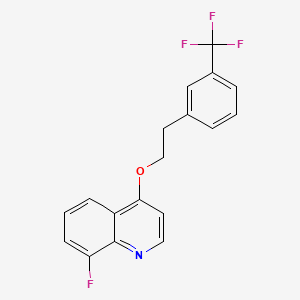
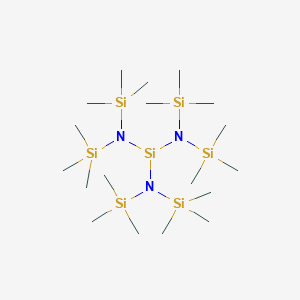
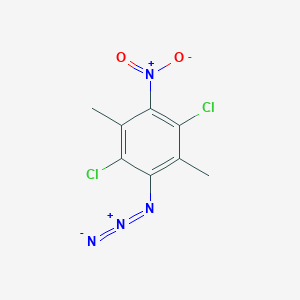
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
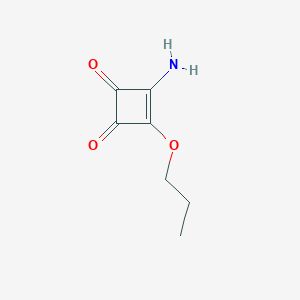

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
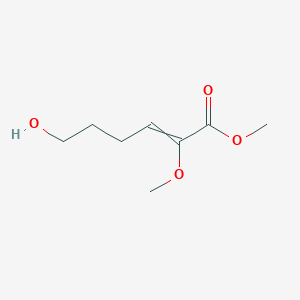
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
